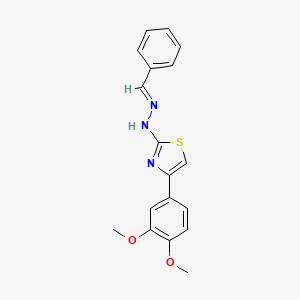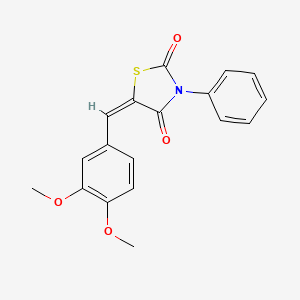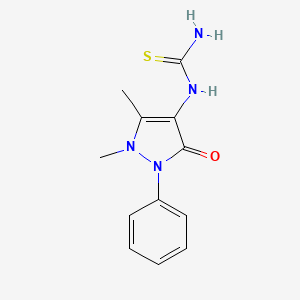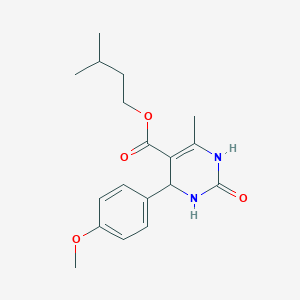![molecular formula C20H17Br4N3O3 B11707926 2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11707926.png)
2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,4-dibromo-3-metil-6-(propan-2-il)fenoxi]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihidro-3H-indol-3-ilideno]acetohidrazida es un compuesto orgánico complejo caracterizado por múltiples átomos de bromo y un grupo funcional hidrazida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[2,4-dibromo-3-metil-6-(propan-2-il)fenoxi]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihidro-3H-indol-3-ilideno]acetohidrazida típicamente involucra múltiples pasos:
Bromación: El material de partida, 3-metil-6-(propan-2-il)fenol, se somete a bromación para introducir átomos de bromo en las posiciones 2 y 4.
Formación de Fenoxi: El fenol bromado se hace reaccionar con un reactivo adecuado para formar el grupo fenoxi.
Formación de Hidrazida: El compuesto fenoxi se hace reaccionar con hidrazina para formar la hidrazida.
Condensación: Finalmente, la hidrazida se condensa con 5,7-dibromo-2-oxo-1,2-dihidro-3H-indol-3-carbaldehído para formar el compuesto objetivo.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de los pasos sintéticos mencionados anteriormente para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[2,4-dibromo-3-metil-6-(propan-2-il)fenoxi]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihidro-3H-indol-3-ilideno]acetohidrazida puede sufrir varios tipos de reacciones químicas:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar átomos de bromo o para convertir el grupo hidrazida en otros grupos funcionales.
Sustitución: Los átomos de bromo en el compuesto se pueden sustituir con otros grupos mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas, los tioles y los alcóxidos se pueden utilizar para reacciones de sustitución.
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir un derivado de quinona, mientras que la reducción podría producir un compuesto deshalogenado.
Aplicaciones Científicas De Investigación
2-[2,4-dibromo-3-metil-6-(propan-2-il)fenoxi]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihidro-3H-indol-3-ilideno]acetohidrazida tiene varias aplicaciones de investigación científica:
Química Medicinal: La estructura del compuesto sugiere un potencial como farmacóforo para el desarrollo de nuevos medicamentos, particularmente aquellos que se dirigen al cáncer o las enfermedades infecciosas.
Ciencia de los Materiales: Sus propiedades únicas lo convierten en un candidato para su uso en el desarrollo de nuevos materiales, como polímeros o recubrimientos con funcionalidades específicas.
Síntesis Orgánica: El compuesto puede servir como intermedio en la síntesis de moléculas más complejas, proporcionando un bloque de construcción versátil para químicos orgánicos.
Mecanismo De Acción
El mecanismo de acción de 2-[2,4-dibromo-3-metil-6-(propan-2-il)fenoxi]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihidro-3H-indol-3-ilideno]acetohidrazida implica su interacción con dianas moleculares específicas. Es probable que los átomos de bromo y el grupo hidrazida desempeñen papeles clave en su actividad biológica, interactuando potencialmente con enzimas o receptores para ejercer sus efectos. Las vías y dianas exactas requerirían una validación experimental adicional.
Comparación Con Compuestos Similares
Compuestos Similares
2,4-Dibromo-6-isopropil-3-metilfenol: Comparte una estructura de fenol bromado similar pero carece de los grupos hidrazida e indol.
2,6-Dibromo-4-(2-(3-bromo-4-hidroxifenil)propan-2-il)fenol: Otro derivado de fenol bromado con diferentes sustituyentes.
Unicidad
La singularidad de 2-[2,4-dibromo-3-metil-6-(propan-2-il)fenoxi]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihidro-3H-indol-3-ilideno]acetohidrazida radica en su combinación de fenol bromado, hidrazida y unidades de indol, que confieren propiedades químicas y biológicas distintas que no se encuentran en los compuestos similares enumerados anteriormente.
Propiedades
Fórmula molecular |
C20H17Br4N3O3 |
|---|---|
Peso molecular |
667.0 g/mol |
Nombre IUPAC |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,4-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H17Br4N3O3/c1-8(2)11-6-13(22)9(3)16(24)19(11)30-7-15(28)26-27-18-12-4-10(21)5-14(23)17(12)25-20(18)29/h4-6,8,25,29H,7H2,1-3H3 |
Clave InChI |
PYLQIHJQNXLHJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1Br)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)C(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11707850.png)
![1'-(4,4-dimethyl-3-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11707853.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)
![2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11707868.png)

![4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11707878.png)


![N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11707901.png)


![[(2-Methoxyethoxy)methyl]benzene](/img/structure/B11707932.png)
